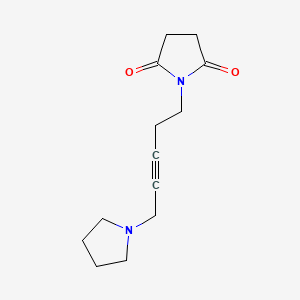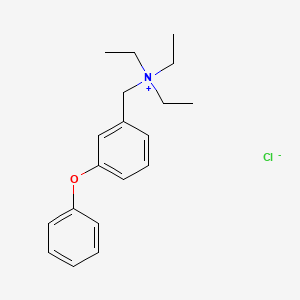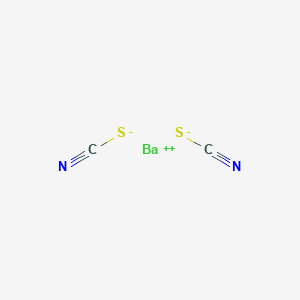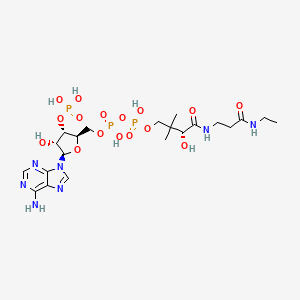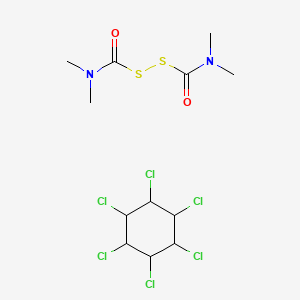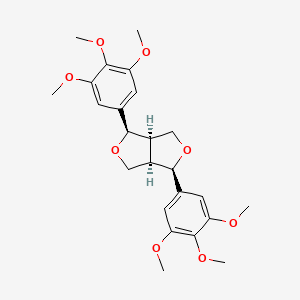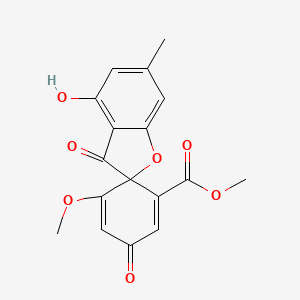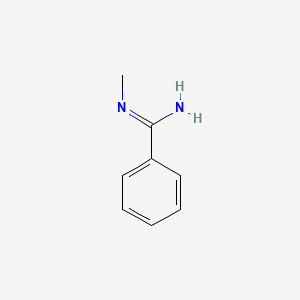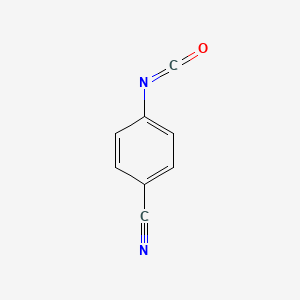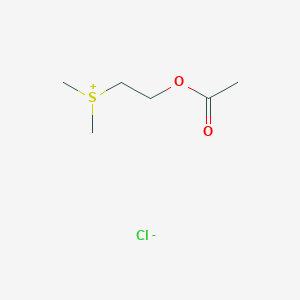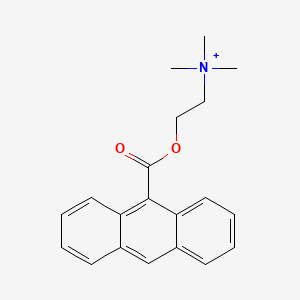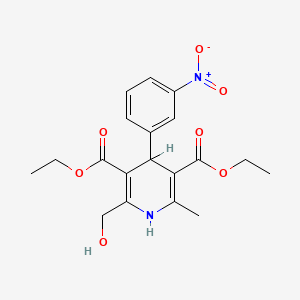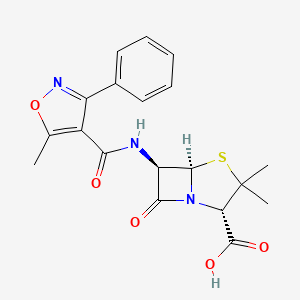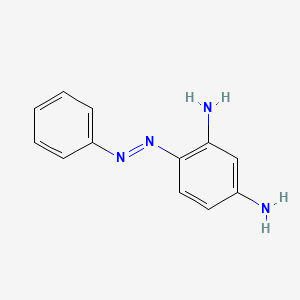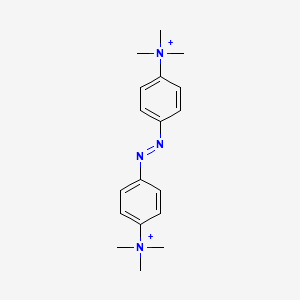
p-Azophenyltrimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-azophenyltrimethylammonium is an azobenzene derivative carrying two para-trimethylammonium substituents. It derives from an azobenzene.
Wissenschaftliche Forschungsanwendungen
1. Immunological Studies
p-Azophenyltrimethylammonium has been studied for its immunological properties, particularly in the context of antibody-antigen interactions. Koshland, Englberger, and Gaddone (1965) investigated the resistance of anti-p-azophenyltrimethylammonium antibody to iodination, revealing its structural resilience and distinctness from antibodies like anti-p-azophenylarsonate (Koshland, Englberger, & Gaddone, 1965). Freedman and Painter (1971) further explored this area, focusing on the purification and characterization of anti-p-azophenyltrimethylammonium antibodies, which have unique isoelectric properties and binding affinities (Freedman & Painter, 1971).
2. Biochemical Probing
The compound's biochemical applications have been investigated, particularly in the context of photoactivatable probes. Dormán and Prestwich (1994) discussed the use of azophenol derivatives, including p-Azophenyltrimethylammonium, as probes in protein, nucleic acid, and lipid biochemistry, highlighting their chemical stability and specificity (Dormán & Prestwich, 1994).
3. Antibody Binding and Cation Effects
Grossberg, Chen, Rendina, and Pressman (1962) investigated the effects of inorganic cations on the binding of homologous hapten by antibody to p-Azophenyltrimethylammonium, highlighting the role of cation competition with the hapten for antibody binding sites (Grossberg, Chen, Rendina, & Pressman, 1962).
4. Antibody Preparation and Stability
Isakson, Honegger, and Kinsky (1979) described the preparation of stable erythrocyte target cells for detecting the antibody response to azophenyltrimethylammonium, showcasing its utility in immunological assays (Isakson, Honegger, & Kinsky, 1979).
5. Affinity Labeling of Antibodies
Fenton and Singer (1965) explored the affinity labeling of antibodies to the p-azophenyltrimethylammonium hapten, providing insights into antibody active sites and their structural relationships (Fenton & Singer, 1965).
Eigenschaften
CAS-Nummer |
21704-61-0 |
|---|---|
Produktname |
p-Azophenyltrimethylammonium |
Molekularformel |
C18H26N4+2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2 |
InChI-Schlüssel |
KSOCVFUBQIXVDC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
Synonyme |
4-azobenzenetrimethylammonium 4-azobenzenetrimethylammonium bromide azoTAB p-azobenzenetrimethylammonium p-azophenyltrimethylammonium para-azbenzenetrimethylammonium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



